molecular formula C21H23N3O2 B2445739 2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 904272-80-6

2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No. B2445739
CAS RN: 904272-80-6
M. Wt: 349.434
InChI Key: YAMZAGODCDCKSG-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” is a derivative of quinazolinone . Quinazolinones are a class of heterocyclic compounds that have been found to have significant pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs .


Molecular Structure Analysis

Quinazolinones display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .

Scientific Research Applications

Synthetic Organic Chemistry:

Hagemann’s ester serves as a valuable reagent in organic synthesis. Chemists use it to create various natural products, including sterols, trisporic acids, and terpenoids . Its unique structure allows for diverse functional group transformations, making it a versatile building block in complex molecule synthesis.

Anti-Inflammatory Properties:

Research indicates that Hagemann’s ester can play a crucial role in regulating central inflammation. It may also be relevant in controlling brain inflammation processes . Further studies are needed to explore its potential as an anti-inflammatory agent.

Antiviral Activity:

A study by Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, including Hagemann’s ester, as potential anti-HIV-1 agents . Investigating its antiviral properties could lead to new therapeutic strategies against viral infections.

Future Directions

The future directions for research on quinazolinone derivatives could involve further exploration of their synthetic methodologies and applications . Additionally, more research could be conducted to investigate the biological activities of these compounds and their potential uses in drug development .

properties

IUPAC Name

2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-10-12-17(13-11-16)24-14(3)22-19-9-7-6-8-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZAGODCDCKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

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